molecular formula C19H12Cl2N4O B2789607 (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1005860-51-4

(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No. B2789607
CAS RN: 1005860-51-4
M. Wt: 383.23
InChI Key: PHHVMKYXVCDFPL-LCYFTJDESA-N
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Description

(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DCPA and belongs to the class of pyrazole derivatives.

Mechanism of Action

The exact mechanism of action of DCPA is not well understood. However, it has been proposed that DCPA inhibits the activity of certain enzymes such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. Moreover, DCPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCPA has been shown to have a significant impact on various biochemical and physiological processes. In vitro studies have shown that DCPA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DCPA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. DCPA has also been reported to exhibit antifungal activity by disrupting the fungal cell membrane.

Advantages and Limitations for Lab Experiments

One of the major advantages of DCPA is its ability to inhibit the growth of cancer cells and inflammatory mediators at low concentrations. Moreover, DCPA has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. However, the limitations of DCPA include its poor solubility in water and the lack of in vivo studies to evaluate its toxicity and efficacy.

Future Directions

There are several future directions for the research on DCPA. Firstly, the development of novel analogs of DCPA with improved solubility and efficacy could lead to the discovery of more potent anticancer and anti-inflammatory drugs. Secondly, the evaluation of the in vivo toxicity and efficacy of DCPA could provide valuable insights into its therapeutic potential. Moreover, the identification of the exact molecular targets of DCPA could help in the development of more targeted therapies for cancer and inflammatory diseases. Finally, the development of drug delivery systems for DCPA could improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of DCPA involves the reaction of 2,3-dichlorobenzonitrile with 5-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with prop-2-enamide to yield DCPA. This method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

DCPA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCPA inhibits the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. Moreover, DCPA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DCPA has also been reported to exhibit antifungal activity against various fungi such as Candida albicans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide involves the reaction of 2,3-dichlorobenzonitrile with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide, which is then reacted with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide.", "Starting Materials": [ "2,3-dichlorobenzonitrile", "4-phenyl-3-buten-2-one", "sodium ethoxide", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2,3-dichlorobenzonitrile with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one.", "Step 2: React (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one with hydrazine hydrate to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide.", "Step 3: React (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide." ] }

CAS RN

1005860-51-4

Molecular Formula

C19H12Cl2N4O

Molecular Weight

383.23

IUPAC Name

(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H12Cl2N4O/c20-15-7-4-8-16(17(15)21)24-19(26)13(10-22)9-14-11-23-25-18(14)12-5-2-1-3-6-12/h1-9,11H,(H,23,25)(H,24,26)/b13-9-

InChI Key

PHHVMKYXVCDFPL-LCYFTJDESA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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